molecular formula C19H23NO3S B2518587 N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE CAS No. 1351658-77-9

N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE

Cat. No.: B2518587
CAS No.: 1351658-77-9
M. Wt: 345.46
InChI Key: OVKXAKNKMMWCAY-UHFFFAOYSA-N
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Description

N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a synthetic chemical compound featuring a carboxamide linker connecting a substituted oxane ring to a hydroxy-containing thiophene moiety. This molecular architecture incorporates features common in modern medicinal chemistry, suggesting potential for interdisciplinary research. The thiophene ring is a privileged scaffold in drug discovery, with derivatives demonstrating significant antiproliferative activity against cancer cell lines, such as hepatocellular carcinoma , and are often investigated as biomimetics of natural products like Combretastatin A-4 . Furthermore, structural analogs containing carboxamide groups and similar hydrophobic regions have been designed and studied as potent allosteric agonists for CNS targets like the GPR88 receptor , a promising target for psychiatric and neurodegenerative disorders . The specific combination of the thiophene heterocycle, a central carboxamide linker, and a phenyloxane group makes this compound a valuable candidate for researchers exploring structure-activity relationships (SAR) in these fields. It is suitable for screening in assays related to neurology, oncology, and general GPCR research. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-18(22,16-8-5-13-24-16)14-20-17(21)19(9-11-23-12-10-19)15-6-3-2-4-7-15/h2-8,13,22H,9-12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXAKNKMMWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the condensation of thiophene derivatives with appropriate reagents under controlled conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific catalysts and reaction conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a broad range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Carboxamide Motifs

and discuss compounds with thiophene derivatives (e.g., triazole-thiones) and carboxamide groups. For example:

  • Triazole-thiones [7–9] : These compounds exhibit tautomerism between thiol and thione forms, confirmed via IR and NMR spectroscopy . The absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) indicate stabilization in the thione form, a feature critical for reactivity and biological activity.

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : The target compound’s hydroxyl group (expected νO-H ~3200–3600 cm⁻¹) and carboxamide (νC=O ~1660–1680 cm⁻¹) would align with trends observed in for hydrazinecarbothioamides (νC=O at 1663–1682 cm⁻¹) and triazole-thiones .
  • NMR Data : The ¹H-NMR of the target compound would likely show signals for the thiophene protons (~6.8–7.5 ppm) and oxane protons (~3.5–4.5 ppm), comparable to signals observed in for 4-chloropyridine derivatives (e.g., δ 7.43–8.71 ppm for aromatic protons) .

Functional Group Reactivity

  • Thiophene vs. Triazole : Thiophene’s electron-rich aromatic system (as in the target compound) contrasts with triazole’s electron-deficient nature in , affecting reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
  • Hydroxyl Group Stability : The secondary alcohol in the target compound may require protection during synthesis, unlike the tertiary alcohols or ethers in .

Biological Activity

N-[2-Hydroxy-2-(thiophen-2-yl)propyl]-4-phenyloxane-4-carboxamide is a synthetic compound with potential biological activity. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Hydroxyl, amide, and thiophene moieties.
  • Molecular Formula : C16H15F3N2O4S.
  • IUPAC Name : N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide.

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, while the thiophene and phenyl groups may engage in hydrophobic interactions. This dual interaction enhances the compound's ability to modulate enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to act as a ligand for various receptors, influencing signaling pathways.

Biological Activity and Applications

The biological implications of this compound have been investigated in several studies:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promising results against various cancer cell lines, suggesting that this compound could be explored for similar applications.

Cell LineIC50 (µM)Reference
MCF-720.1
KB-V114

2. Neuroprotective Effects

In studies involving neurotoxicity models, compounds similar to this compound have demonstrated protective effects against neurotoxic agents like cisplatin. The mechanism involves reducing oxidative stress and inflammation in neuronal cells.

3. Antimicrobial Activity

Thiophene-containing compounds have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with a specific enzyme revealed that it could effectively inhibit the enzyme's activity, leading to altered metabolic pathways in vitro. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating potent activity.

Case Study 2: Cancer Cell Proliferation

In vitro assays demonstrated that the compound significantly inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 20.1 µM. Further studies are required to elucidate the underlying mechanisms of action and potential pathways involved in this inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-phenyloxane-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thiophene derivatives with oxane-carboxamide precursors. Key reagents include oxidizing agents (e.g., KMnO₄) for functional group interconversion and nucleophiles like amines for substitution reactions. Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity critically impact yield and byproduct formation. For example, ethanol or dichloromethane under reflux often improves solubility of intermediates . Characterization via NMR and IR should follow protocols outlined for analogous compounds, ensuring purity >95% before biological testing .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

  • Methodological Answer : X-ray crystallography using SHELX software (SHELXL for refinement) is recommended for unambiguous confirmation of stereochemistry and bond angles, especially for the hydroxypropyl-thiophene moiety . Complementary NMR analysis (¹H, ¹³C, DEPT-135) should focus on resolving diastereotopic protons near the oxane ring, with DMSO-d₆ as a solvent to enhance signal splitting . For conflicting IR data (e.g., carbonyl stretching frequencies), compare with density functional theory (DFT)-predicted vibrational modes using methodologies from Lee-Yang-Parr correlation functionals .

Q. What are the key reactivity patterns of the thiophene and oxane moieties under standard laboratory conditions?

  • Methodological Answer : The thiophene ring undergoes electrophilic substitution (e.g., bromination at the 5-position) and oxidation to sulfones, while the oxane carboxamide is susceptible to hydrolysis under acidic/basic conditions. Kinetic studies on analogous compounds show that the hydroxypropyl group stabilizes intermediates during nucleophilic attacks, reducing side reactions . For functionalization, prioritize protecting the hydroxyl group (e.g., silylation) before introducing electrophiles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or material properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to charge-transfer applications . For biological targets, molecular docking (AutoDock Vina) against proteins like cytochrome P450 or kinases requires accurate force-field parameterization of the thiophene-oxane scaffold. Validate predictions with in vitro assays, noting that steric clashes from the phenyl group may reduce binding affinity .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols by:

  • Using freshly prepared stock solutions in ≤1% DMSO to avoid aggregation.
  • Including positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Replicating dose-response curves with orthogonal assays (e.g., fluorescence-based vs. colorimetric).
    Cross-reference with structurally similar compounds (e.g., thiophene-carboxamide derivatives) to identify structure-activity trends .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how can they be mitigated?

  • Methodological Answer : Enantiomeric drift during scale-up is common due to kinetic resolution in chiral centers. Strategies include:

  • Employing asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocontrol during hydroxypropyl-thiophene coupling .
  • Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) at each step.
  • Using continuous-flow reactors to enhance reproducibility and reduce racemization .

Critical Research Gaps and Recommendations

  • Stereochemical Effects : The impact of the hydroxypropyl group’s configuration (R vs. S) on bioactivity remains unexplored. Use chiral auxiliaries or enzymatic resolution to isolate enantiomers .
  • Toxicological Profiling : No data exist on metabolite formation. Employ LC-MS/MS to identify oxidative metabolites in hepatic microsomal assays .

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